molecular formula C9H11NO2 B1600727 (2-Methyl-pyridin-4-yl)-acetic acid methyl ester CAS No. 69582-95-2

(2-Methyl-pyridin-4-yl)-acetic acid methyl ester

Cat. No. B1600727
CAS RN: 69582-95-2
M. Wt: 165.19 g/mol
InChI Key: CMIQBOGUZCQITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07956060B2

Procedure details

An LDA-THF solution (2.00 mol/L, 65.0 mL, 130 mmol) was cooled to −78° C., then a THF solution (50.0 mL) of 2,4-lutidine (10.7 g) was added thereto, followed by stirring for 2 hours. Then, the temperature was raised to 0° C., and a THF solution (50.0 mL) of dimethyl carbonate (11.7 g) was added dropwise to the mixture, followed by stirring for 30 minutes. Water was added to the reaction mixture, and the resulting mixture was concentrated under reduced pressure and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give methyl 2-methylpyridin-4-ylacetate (2.69 g, yield 16%).
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
11.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C1COCC1.C1COCC1.[N:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][C:20]=1[CH3:26].[C:27](=O)([O:30]C)[O:28][CH3:29]>O>[CH3:26][C:20]1[CH:21]=[C:22]([CH2:25][C:27]([O:28][CH3:29])=[O:30])[CH:23]=[CH:24][N:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C.C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
11.7 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=CC(=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.